molecular formula C13H13NO B7818898 2-(4-Methoxy-2-methylphenyl)pyridine

2-(4-Methoxy-2-methylphenyl)pyridine

Cat. No.: B7818898
M. Wt: 199.25 g/mol
InChI Key: AMLSFQCLGNIWAZ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)pyridine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Pyridine derivatives, including compounds related to 2-(4-Methoxy-2-methylphenyl)pyridine, have been studied for their corrosion inhibition properties. For instance, Ansari, Quraishi, and Singh (2015) investigated the inhibition effect of pyridine derivatives on mild steel in hydrochloric acid. They found these compounds to be mixed-type inhibitors, mainly cathodic, and effective in protecting steel surfaces. Their study combined experimental techniques with quantum chemical calculations, emphasizing the role of these derivatives in industrial applications, particularly in corrosion prevention (Ansari, Quraishi, & Singh, 2015).

Photophysical Properties and Fluorescence

The photophysical properties and fluorescence of pyridine derivatives, including methoxypyridine compounds, have been extensively studied. Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized various 2-substituted pyridines and analyzed their fluorescence in different solvents and solid states. Their research provides insights into the potential of these compounds for applications in materials science and optical technologies (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Structural Analysis and Molecular Interactions

The crystal and molecular structure of pyridine derivatives are of significant interest in the field of chemistry. Moustafa and Girgis (2007) conducted a study on the synthesis and crystal structure determination of methoxy-substituted pyridine compounds, providing valuable information on molecular configurations and bonding characteristics (Moustafa & Girgis, 2007).

Insecticidal Applications

Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) explored the insecticidal activity of pyridine derivatives. Their study demonstrated the effectiveness of these compounds against specific agricultural pests, suggesting potential applications in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-9-11(15-2)6-7-12(10)13-5-3-4-8-14-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLSFQCLGNIWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.